N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide
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Description
N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.478. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
The chemical synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives offer insights into the chemical properties and potential applications of compounds similar to N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide. These compounds were synthesized through acetylation and nucleophilic substitution reactions and characterized by various spectral analyses, suggesting a methodology for investigating pharmacological activities of related molecules (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
Anticancer Potential
A study on the synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents evaluated the antitumor activities of α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines, with some showing potent inhibitory activities comparable to 5-fluorouracil. This indicates the relevance of 2-oxoquinoline structures, akin to the core of N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide, in developing anticancer therapies (Yilin Fang et al., 2016).
Synthesis and Biological Activity
The facile synthesis of 2-carboxanilido-3-arylquinazolin-4-ones from N1-(2-carboxyphenyl)-N2-(aryl)oxalamides demonstrates a one-pot condensation methodology that yields structurally diverse products. This approach indicates a potential route for synthesizing complex molecules with biological activity, including those related to N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide (V. Mamedov et al., 2019).
Antidepressant-Like Effects
The antidepressant-like effect of a related compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, involves the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway. This study highlights the potential neurological and psychological implications of compounds with similar structures to N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide in treating depression (A. Dhir & S. K. Kulkarni, 2011).
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-25-7-2-3-15-13-16(4-5-17(15)25)18(26-8-11-29-12-9-26)14-22-20(27)21(28)23-19-6-10-30-24-19/h4-6,10,13,18H,2-3,7-9,11-12,14H2,1H3,(H,22,27)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUNIDVQGFZYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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